N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-methylbenzamide

Description

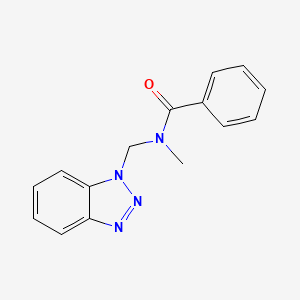

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-methylbenzamide (CAS: 147227-53-0) is a benzamide derivative featuring a benzotriazole moiety attached via a methylene bridge to the nitrogen atom of an N-methylbenzamide group. Its molecular formula is C₁₅H₁₄N₄O, with a molecular weight of 266.30 g/mol . Its structure includes:

Properties

IUPAC Name |

N-(benzotriazol-1-ylmethyl)-N-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O/c1-18(15(20)12-7-3-2-4-8-12)11-19-14-10-6-5-9-13(14)16-17-19/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBKMMXWNAHOTMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CN1C2=CC=CC=C2N=N1)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-methylbenzamide typically involves the reaction of benzotriazole with an appropriate benzamide derivative. One common method involves the use of benzotriazole and N-methylbenzamide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides or benzotriazoles.

Scientific Research Applications

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-methylbenzamide has several scientific research applications:

Chemistry: Used as a synthetic intermediate in the preparation of various heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and antiviral activities.

Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological targets.

Industry: Utilized as a corrosion inhibitor and in the development of materials for solar cells and UV filters.

Mechanism of Action

The mechanism of action of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-methylbenzamide involves its interaction with specific molecular targets. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, leading to inhibition or modulation of their activity. This compound can also penetrate cell membranes and interact with intracellular targets, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzotriazole-Linked Benzamides

Table 1: Key Structural and Functional Differences

Biological Activity

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-methylbenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, biological mechanisms, and various applications of this compound based on recent studies.

The synthesis of this compound typically involves the reaction of benzotriazole with N-methylbenzamide. Common methods include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) in organic solvents like dichloromethane at room temperature.

Chemical Structure:

- Molecular Formula: C15H14N4O

- Molecular Weight: 270.30 g/mol

- CAS Number: 3787417

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition: The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, potentially inhibiting their activity.

- Cell Penetration: The compound can penetrate cell membranes, allowing it to interact with intracellular targets and affect various biochemical pathways.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:

- Benzimidazole Derivatives: Compounds bearing a benzimidazole nucleus have shown broad-spectrum antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 2 μg/ml |

| Compound B | E. coli | 4 μg/ml |

| Compound C | Pseudomonas aeruginosa | 8 μg/ml |

Anticancer Potential

Studies have explored the anticancer properties of benzotriazole derivatives. These compounds may inhibit specific kinases involved in cancer progression:

- Kinase Inhibition: Research has indicated that certain derivatives can effectively inhibit RET kinase activity, which is crucial in various cancers .

Table 2: Anticancer Activity of Benzotriazole Derivatives

| Compound | Cancer Type | IC50 Value |

|---|---|---|

| Compound D | Breast Cancer | 50 nM |

| Compound E | Lung Cancer | 30 nM |

| Compound F | Colorectal Cancer | 40 nM |

Case Studies

Several case studies have highlighted the efficacy of this compound and its analogs:

- Study on Antibacterial Activity: A study demonstrated that a derivative showed superior antibacterial activity compared to standard antibiotics against both Gram-positive and Gram-negative bacteria .

- Anticancer Research: Another study focused on the compound's ability to inhibit cell proliferation in cancer cell lines, showcasing promising results in reducing tumor growth through kinase inhibition pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.